![molecular formula C14H9F3N2 B1451884 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole CAS No. 380639-07-6](/img/structure/B1451884.png)
2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole
Overview
Description
The compound “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” is a type of imidazole derivative. Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry . This compound is part of a class of TRPV1 antagonists constructed on a benzo[d]imidazole platform .
Synthesis Analysis
The synthesis of 2-trifluoromethyl benzimidazoles can be achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular weight of “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” is 212.17 . The InChI code is 1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H, (H,14,15) .Chemical Reactions Analysis
The compound “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” is part of a class of TRPV1 antagonists constructed on a benzo[d]imidazole platform . The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthetize imidazole-based medicinal molecules .Physical And Chemical Properties Analysis
The compound “2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole” has a molecular weight of 212.17 . Its IUPAC name is 2-[2-(trifluoromethyl)phenyl]-1H-imidazole .Scientific Research Applications
Antiproliferative Activity
This compound has been evaluated for its potential in inhibiting the proliferation of cancer cells. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain N-alkylated derivatives have demonstrated effectiveness against the MDA-MB-231 cell line, which is a model for triple-negative breast cancer .
Antibacterial Properties
The antibacterial application of this compound is noteworthy, particularly against strains like Streptococcus faecalis , Staphylococcus aureus , and methicillin-resistant Staphylococcus aureus (MRSA) . Research indicates that some derivatives can inhibit these bacteria at minimal inhibitory concentration (MIC) values comparable to established antibiotics like amikacin .
Antifungal Effects
In addition to its antibacterial properties, this compound has shown moderate antifungal activities . Derivatives have been tested against fungi such as Candida albicans and Aspergillus niger , with MIC values indicating a moderate level of activity .
Enzyme Inhibition
The compound’s ability to interact with enzymes is another significant application. Molecular docking studies have revealed that certain derivatives can bind to crucial amino acids in the binding site of complex enzymes like dihydrofolate reductase , which is involved in the folate pathway critical for DNA synthesis .
Drug Development Challenges
The structural features of this compound, particularly the imidazole ring, make it a valuable scaffold in medicinal chemistry. Its electron-rich nature allows it to combine with various receptors and enzymes, leading to diverse biological activities. This makes it a promising candidate for addressing challenges in drug development, such as improving lipophilicity for better membrane penetration .
Nitric Oxide Synthase Inhibition
Another intriguing application is the inhibition of nitric oxide synthase, an enzyme involved in the production of nitric oxide. This compound has been studied for its potential effects on depression and stress syndromes, showing promise in reducing manifestations of stress in animal models .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-6-2-1-5-9(10)13-18-11-7-3-4-8-12(11)19-13/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKGAMTULBUVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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